![molecular formula C13H16N2O2S2 B5505558 isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)
isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate
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Description
Isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate is a compound of interest in the field of organic chemistry, specifically in the synthesis and study of thieno[2,3-d]pyrimidin derivatives.
Synthesis Analysis
- The synthesis involves reactions under microwave irradiation, using solvents like N,N-dimethyl acetamide. This process yields various derivatives of 5,6-dimethylthieno[2,3-d]pyrimidines (Davoodnia et al., 2009).
- Other synthesis methods include one-pot reactions and reactions with iso(and isothio)cyanates, producing compounds like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Abdel-fattah et al., 1998).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, has been characterized by elemental analysis, IR, and X-ray diffraction analysis (Ji, 2006).
Chemical Reactions and Properties
- Thieno[2,3-d]pyrimidin-4-ones, closely related to the target compound, are synthesized through reactions with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov et al., 2011).
- Another relevant synthesis method involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, showcasing a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones (Shi et al., 2018).
Physical Properties Analysis
- The physical properties of these compounds, such as crystal structure, can be determined through methods like X-ray diffraction analysis. The structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester provides insight into the physical characteristics of similar compounds (Ji, 2006).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential applications, are explored through various synthetic methods and reactions. For instance, the synthesis of thieno[2,3-d]pyrimidin-4-ones via reactions with aromatic aldehydes highlights the chemical versatility of these compounds (Elmuradov et al., 2011).
Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
One area of research has focused on the synthesis and applications in heterocyclic chemistry. The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been studied for the synthesis of thieno[2,3-d]pyrimidines. This method yielded derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, among others, showcasing the compound's role in synthesizing complex heterocyclic structures (Davoodnia et al., 2009).
Antitumor and Antioxidant Agents
Research has also explored the use of thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. Compounds derived from thienopyrimidines showed high inhibition of Hep-G2 cell growth, indicating their potential as antitumor agents. Specifically, derivatives formed through reactions with compounds like dimethyl acetylenedicarboxylate showed promising antitumor activity against Hep-G2 cells, suggesting a route to developing new antitumor medications (Aly et al., 2010).
Antimicrobial Activity
Another significant area of application is in the development of antimicrobial agents. Synthesis and reaction studies of pyrimidinone and oxazinone derivatives fused with thiophene rings have shown good antibacterial and antifungal activities. This research highlights the compound's utility in creating new antimicrobial agents, which could lead to treatments for various infections (Hossan et al., 2012).
Chemical Separation Processes
The compound has also been investigated for its role in chemical separation processes. For example, research on the separation of azeotropic mixtures, specifically isopropyl alcohol and ethyl acetate, by extractive distillation, considered compounds related to isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate. Such studies are crucial for developing more efficient and sustainable chemical production and separation techniques (Zhang et al., 2020).
properties
IUPAC Name |
propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-7(2)17-10(16)5-18-12-11-8(3)9(4)19-13(11)15-6-14-12/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBREYIJFTMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate |
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